Ethyl bromodifluoroacetate

Radical chemistry Chemoselectivity Fluorinated building blocks

Ethyl bromodifluoroacetate (CAS 667-27-6) is a pivotal halogenated ester in synthetic organic chemistry, predominantly valued for its capacity to introduce difluoromethylene (CF₂) groups and act as a difluorocarbene precursor. As a versatile electrophilic reagent, it facilitates the construction of complex fluorinated architectures, including α,α-difluoro-β-lactams and N-difluoromethylated heterocycles, which are critical in pharmaceutical and agrochemical development.

Molecular Formula C4H5BrF2O2
Molecular Weight 202.98 g/mol
CAS No. 667-27-6
Cat. No. B148821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bromodifluoroacetate
CAS667-27-6
Synonyms2-Bromo-2,2-difluoroacetic Acid Ethyl Ester;  Bromodifluoroacetic Acid Ethyl Ester;  Ethyl 2-Bromo-2,2-difluoroacetate;  Ethyl Difluorobromoacetate
Molecular FormulaC4H5BrF2O2
Molecular Weight202.98 g/mol
Structural Identifiers
SMILESCCOC(=O)C(F)(F)Br
InChIInChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
InChIKeyIRSJDVYTJUCXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Bromodifluoroacetate (667-27-6): Core Properties and Strategic Role as a Versatile Fluorinated Building Block for Difluorocarbene Generation and Difluoroalkylation


Ethyl bromodifluoroacetate (CAS 667-27-6) is a pivotal halogenated ester in synthetic organic chemistry, predominantly valued for its capacity to introduce difluoromethylene (CF₂) groups and act as a difluorocarbene precursor [1]. As a versatile electrophilic reagent, it facilitates the construction of complex fluorinated architectures, including α,α-difluoro-β-lactams and N-difluoromethylated heterocycles, which are critical in pharmaceutical and agrochemical development [2]. Its commercial availability, cost-effectiveness, and favorable stability profile compared to more hazardous alternatives have established it as a foundational reagent for both academic and industrial applications in fluorine chemistry [3].

Why Reagent Selection Matters: The Distinct Chemoselectivity and Functional Group Compatibility of Ethyl Bromodifluoroacetate Cannot Be Matched by Generic Analogs


The substitution of ethyl bromodifluoroacetate with closely related compounds—such as ethyl iododifluoroacetate, methyl bromodifluoroacetate, or other difluorocarbene sources—is not chemically equivalent and can lead to divergent reaction outcomes or process inefficiencies. Ethyl bromodifluoroacetate possesses a unique balance of reactivity and stability; for instance, under radical conditions, it exhibits distinct chemoselectivity compared to its iodo-analog, leading to addition-reduction rather than cyclization [1]. Furthermore, its reactivity profile is highly tunable by base and nucleophile, enabling a triple mode of alkylation (N-, O-difluoromethylation, and N-ethylation) that is not observed with bromodifluoroacetic acid or other simple esters [2]. These specific differences in reaction pathways, as detailed in the quantitative evidence below, directly impact synthetic strategy, yield optimization, and the overall feasibility of a given route.

Quantitative Evidence Guide: Validating the Differentiating Performance of Ethyl Bromodifluoroacetate (667-27-6) Against Key Comparators


Divergent Chemoselectivity in Radical Additions: Ethyl Bromo- vs. Iododifluoroacetate

In Na₂S₂O₄-initiated free radical additions to 4-pentenamides, ethyl bromodifluoroacetate and ethyl iododifluoroacetate yield fundamentally different products. The iodo-analog leads predominantly to fluorine-containing γ-butyrolactones via a cyclization pathway, whereas ethyl bromodifluoroacetate exclusively provides the addition-reduction product [1].

Radical chemistry Chemoselectivity Fluorinated building blocks

Expanded Reaction Scope: Triple-Mode Alkylation Uniquely Enabled by Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate exhibits a base- and nucleophile-dependent triple mode of alkylation—N-difluoromethylation, O-difluoromethylation, and N-ethylation—which is not accessible using the traditional difluorocarbene precursor bromodifluoroacetic acid. The latter is typically limited to difluoromethylation of soft nucleophiles [1].

Difluoromethylation Alkylation Reagent reactivity

High Enantioselectivity in Reformatsky Reactions: A Benchmark for Asymmetric Difluoro-β-Lactam Synthesis

In the enantioselective Reformatsky reaction with imines, ethyl bromodifluoroacetate delivers α,α-difluoro-β-lactams in up to 74% yield and with enantioselectivity exceeding 99% ee. This performance is attributed to the reagent's inherent chemical stability, which simplifies operation [1].

Asymmetric synthesis Reformatsky reaction β-Lactams

Operational Stability and Extended Shelf Life: A Practical Advantage for Procurement and Inventory Management

Ethyl bromodifluoroacetate is noted for its favorable stability and ease of operation in multiple synthetic protocols [1]. Commercial data indicates a shelf life of 60 months when stored at 25-40°C , which is a significant practical advantage over more labile or hazardous fluorinating reagents.

Reagent stability Shelf life Procurement

High Efficiency in Photocatalytic Difluoroalkylation: A Preferred Reagent for Modern Green Chemistry

Ethyl bromodifluoroacetate has emerged as a premier reagent in visible-light-mediated difluoroalkylation, a field that has seen significant advancement in the past five years [1]. In specific photocatalytic syntheses, such as the preparation of difluoroalkyl substituted aromatic ketones, yields of 75.5% with high purity (97.9% HPLC) have been achieved [2]. Its use is particularly attractive due to its ability to generate difluoroalkyl radicals under mild, metal-free conditions, aligning with green chemistry principles [3].

Photocatalysis Visible-light-mediated Difluoroalkylation

Consistent High Yields in Difluoromethylation of Heterocycles for Medicinal Chemistry

Ethyl bromodifluoroacetate consistently delivers high yields in the synthesis of difluoromethyl-substituted N-heterocycles, a cornerstone of medicinal chemistry. For example, it provides up to 83% yield in the selective difluoromethylation of quinazolines [1] and enables a transition metal-free synthesis of N-difluoromethylated pyridines and quinolones [2].

Difluoromethylation Heterocycle synthesis Medicinal chemistry

Optimal Application Scenarios for Ethyl Bromodifluoroacetate: From Targeted Synthesis to Scalable Process Development


Asymmetric Synthesis of Fluorinated β-Lactam Antibiotics and β-Amino Acid Derivatives

For medicinal chemistry programs focused on next-generation β-lactam antibiotics or metabolically stable β-amino acid building blocks, ethyl bromodifluoroacetate is the reagent of choice for asymmetric Reformatsky reactions. Its use enables the production of α,α-difluoro-β-lactams with exceptional enantiomeric excess (>99% ee) and good yields (up to 74%) [1]. This high level of stereocontrol is critical for meeting the stringent purity requirements of pharmaceutical intermediates, and the reagent's operational stability simplifies scale-up compared to more sensitive alternatives.

Late-Stage Functionalization and Diversification of Heterocyclic Drug Scaffolds

In drug discovery, the ability to introduce a difluoromethyl (CF₂H) group, a metabolically stable lipophilic bioisostere, is highly valuable. Ethyl bromodifluoroacetate serves as an efficient and practical source for N-difluoromethylation of a wide range of anilines, pyridines, and quinolones under mild, metal-free conditions with good to excellent yields (up to 83%) [2]. This protocol is ideal for late-stage diversification of advanced lead compounds, as it tolerates a broad spectrum of functional groups and does not require an inert atmosphere, making it highly accessible for standard medicinal chemistry laboratories [3].

Sustainable Process Development via Visible-Light Photocatalysis

For industrial R&D aiming to implement greener and more energy-efficient synthetic routes, ethyl bromodifluoroacetate is a leading reagent in visible-light-mediated photocatalytic difluoroalkylation. This methodology allows for the construction of complex fluorinated molecules under mild conditions, achieving high yields (e.g., 75.5%) and purity [4]. The recent advances in this field [5] position ethyl bromodifluoroacetate as a cornerstone for developing sustainable processes that minimize energy consumption and waste generation, aligning with corporate ESG (Environmental, Social, and Governance) goals.

Efficient and Scalable Synthesis of Nitriles via Dehydration of Primary Amides

In both fine chemical and pharmaceutical manufacturing, the conversion of primary amides to nitriles is a fundamental transformation. Ethyl bromodifluoroacetate offers a cost-effective and environmentally friendly alternative to traditional harsh dehydrating agents (e.g., POCl₃, SOCl₂). Under metal- and ligand-free conditions, it facilitates high-yielding dehydration with a wide functional group tolerance, including alkyl, alkenyl, ether, sulfone, and various halogen and heteroaryl groups [6]. The method's scalability and mild nature make it particularly attractive for process chemistry and large-scale manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl bromodifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.